4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride
Overview
Description
“4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C7H7Cl2N3 . It is a white to off-white crystalline powder.
Molecular Structure Analysis
The molecular structure of “4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride” consists of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The average mass is 204.057 Da and the monoisotopic mass is 203.001709 Da .Scientific Research Applications
Synthesis of Lenacapavir Intermediates
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride: is utilized in the synthesis of intermediates for Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound serves as a heterocyclic fragment in the drug’s molecular structure, contributing to its high potency.
Development of Antimicrobial Agents
The compound’s derivatives have shown promise in antimicrobial applications. It’s been used to synthesize compounds with significant antimicrobial potential, which could lead to the development of new antibacterial and antifungal medications .
Creation of Anti-inflammatory Drugs
Research indicates that derivatives of 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride exhibit anti-inflammatory properties. This makes it a valuable compound in the synthesis of drugs aimed at treating conditions like arthritis and other inflammatory diseases .
Antitumor Activity
The benzodiazole ring system is a common feature in many antitumor agents. As such, 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride can be used to develop new cancer therapies, particularly in the realm of targeted treatments that focus on specific types of cancer cells .
Synthesis of Heterocyclic Compounds
This compound is a key starting material in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their broad range of biological activities, including therapeutic applications in Alzheimer’s disease and iron deficiency treatments .
Dye Industry Applications
In the dye industry, 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is used to synthesize specific pigments and markers. Its chemical structure lends itself well to the creation of dyes with particular properties required for industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of biological receptors and enzymes .
Mode of Action
It is likely that it interacts with its targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride can be influenced by a variety of environmental factors. For instance, the compound is a white to light yellow crystalline solid with a melting point of about 215-220°C and is soluble in common organic solvents such as alcohols, ethers, ketones, but has poor solubility in water . These properties can affect how the compound is administered, how it is absorbed in the body, and how it interacts with its targets.
properties
IUPAC Name |
4-chloro-1H-benzimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-2-1-3-5-6(4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKIHWVYMCAZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride | |
CAS RN |
1803612-12-5 | |
Record name | 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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